molecular formula C15H15N5O4S B11000314 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11000314
M. Wt: 361.4 g/mol
InChI Key: QIPCNDITAVNZPK-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    Average Mass: 361.376 Da

    Monoisotopic Mass: 361.084473 Da

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which is a powerful method for carbon–carbon bond formation. In this reaction, an organoboron reagent reacts with an organic halide or pseudohalide (such as aryl bromides or chlorides) in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .

Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and scale-up considerations play crucial roles in industrial applications.

Chemical Reactions Analysis

Reactions: N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation desired.

Major Products: The major products formed from these reactions include derivatives of the tetrazolo[1,5-a]pyridine core, functionalized with the sulfonyl group and other substituents.

Scientific Research Applications

This compound finds applications across multiple scientific fields:

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its potential as a drug candidate.

    Industry: Utilization in materials science and other industrial processes.

Mechanism of Action

The precise mechanism by which N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of this compound.

Remember that scientific advancements continually expand our understanding, so ongoing studies may reveal additional insights into N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide’s properties and applications

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H15N5O4S/c1-24-12-3-5-13(6-4-12)25(22,23)9-8-16-15(21)11-2-7-14-17-18-19-20(14)10-11/h2-7,10H,8-9H2,1H3,(H,16,21)

InChI Key

QIPCNDITAVNZPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

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